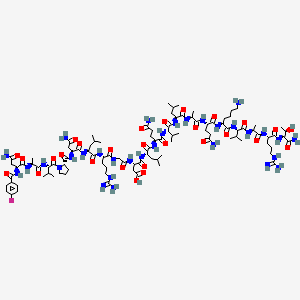

Desogestrel and ethinyl estradiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

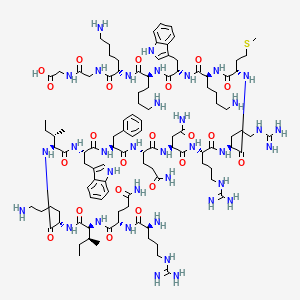

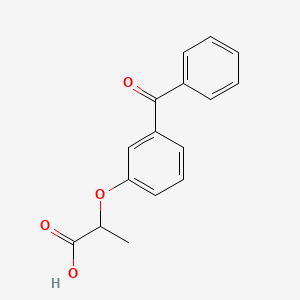

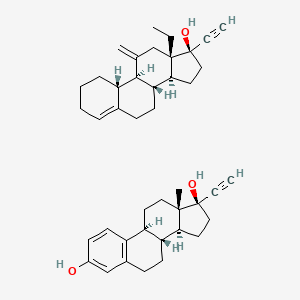

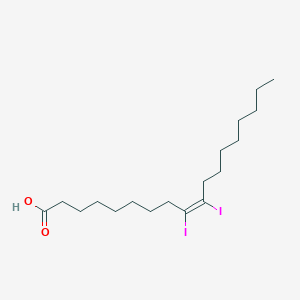

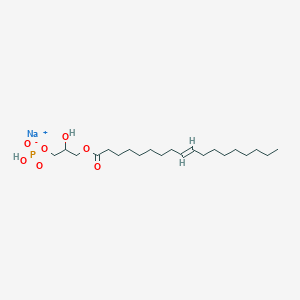

Marvelon is a combined oral contraceptive pill that contains two synthetic hormones: ethinyl estradiol (a form of estrogen) and desogestrel (a form of progestin). It is primarily used to prevent pregnancy by inhibiting ovulation and causing changes in the cervical mucus and uterine lining, making it difficult for sperm to reach the uterus and for a fertilized egg to implant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Marvelon involves the preparation of its two active ingredients, ethinyl estradiol and desogestrel. Ethinyl estradiol is synthesized from estrone through a series of chemical reactions, including acetylation, reduction, and dehydrogenation. Desogestrel is synthesized from 3-keto-desogestrel through a series of steps involving reduction and acetylation .

Industrial Production Methods

In industrial settings, the production of Marvelon involves large-scale synthesis of the active ingredients followed by their formulation into tablets. The tablets are coated with film-forming agents to ensure stability and controlled release of the active ingredients .

Chemical Reactions Analysis

Types of Reactions

Marvelon undergoes various chemical reactions, including:

Oxidation: The active ingredients can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can convert the active ingredients into their respective alcohol derivatives.

Substitution: Substitution reactions can occur at specific positions on the steroid nucleus, leading to the formation of different analogs.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced derivatives of ethinyl estradiol and desogestrel, which may have different pharmacological properties .

Scientific Research Applications

Marvelon has several scientific research applications, including:

Chemistry: Used as a model compound for studying steroid chemistry and the synthesis of steroidal hormones.

Biology: Employed in research on hormonal regulation and reproductive biology.

Medicine: Studied for its effects on menstrual regulation, acne treatment, and hormone replacement therapy.

Industry: Used in the development of new contraceptive formulations and hormone therapies

Mechanism of Action

Marvelon works by preventing ovulation through the combined action of ethinyl estradiol and desogestrel. Ethinyl estradiol suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, while desogestrel inhibits the mid-cycle surge of LH, preventing ovulation. Additionally, Marvelon thickens the cervical mucus, making it difficult for sperm to penetrate, and alters the endometrial lining, reducing the likelihood of implantation .

Comparison with Similar Compounds

Marvelon is compared with other combined oral contraceptives such as:

Microgynon: Contains ethinyl estradiol and levonorgestrel.

Yasmin: Contains ethinyl estradiol and drospirenone.

Femodene: Contains ethinyl estradiol and gestodene.

Uniqueness

Marvelon is unique due to its specific combination of ethinyl estradiol and desogestrel, which provides a balance of efficacy and safety. It is known for its lower androgenic activity compared to other progestins, making it suitable for women who are sensitive to androgenic side effects .

List of Similar Compounds

- Microgynon

- Yasmin

- Femodene

- Cilest

- Minulet

Properties

CAS No. |

71138-35-7 |

|---|---|

Molecular Formula |

C42H54O3 |

Molecular Weight |

606.9 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C22H30O.C20H24O2/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t17-,18-,19-,20+,21-,22-;16-,17-,18+,19+,20+/m01/s1 |

InChI Key |

MXBCYQUALCBQIJ-RYVPXURESA-N |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)

![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B10858678.png)